molecular formula C18H24N2O2S B014664 2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one CAS No. 85010-66-8

2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one

Cat. No.: B014664
CAS No.: 85010-66-8
M. Wt: 332.5 g/mol
InChI Key: MIBVEUZVQYBINQ-UHFFFAOYSA-N
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Description

2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one typically involves multi-step reactions. One common method includes the reaction of 4-[(1-methylcyclohexyl)methoxy]benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupting cell wall synthesis and leading to antibacterial activity . In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(21)20-17(19)23-15/h5-8,15H,2-4,9-12H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBVEUZVQYBINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 4
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 5
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one
Reactant of Route 6
2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one

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